Mdz-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIUMXQTLQXWGL-QMDPOKHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001880 | |
| Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-81-7 | |
| Record name | 1-Hydroxymethylmidazolam glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Biotransformation Pathways of Mdz Glucuronide Formation
Glucuronidation Mechanisms of Parent Compound and Hydroxylated Metabolites
Following Phase I metabolism, Midazolam is extensively converted by CYP3A4 and CYP3A5 into its major pharmacologically active metabolite, 1'-hydroxymidazolam (B1197787) (1'-OH-MDZ), and a minor metabolite, 4-hydroxymidazolam (B1200804) (4-OH-MDZ) nih.govresearchgate.netdrugbank.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. These hydroxylated metabolites are then further conjugated with glucuronic acid, primarily for elimination.
1'-Hydroxymidazolam (1'-OH-MDZ) : This major metabolite undergoes both O-glucuronidation, forming 1'-OH-MDZ-O-glucuronide, and N-glucuronidation, forming 1'-OH-MDZ-N-glucuronide ebi.ac.ukresearchgate.netresearchgate.net. The O-glucuronidation of 1'-OH-MDZ is predominantly catalyzed by UGT2B4 and UGT2B7 ebi.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.gov. The N-glucuronidation of 1'-OH-MDZ is primarily mediated by UGT1A4 ebi.ac.ukresearchgate.net.
4-Hydroxymidazolam (4-OH-MDZ) : This metabolite is also subject to glucuronidation, with studies indicating involvement of UGT1A4, UGT2B4, and UGT2B7 in its conjugation ebi.ac.uknih.govmetabolicatlas.org.
These glucuronidated conjugates of the hydroxylated metabolites represent the major glucuronide metabolites of Midazolam and are excreted in the urine.
Characterization of Uridine Diphospho-glucuronosyltransferase (UGT) Isoforms Involved
The glucuronidation of Midazolam and its metabolites is catalyzed by specific isoforms within the UGT enzyme superfamily.
UGT1A4 plays a crucial role in the glucuronidation of Midazolam. It is identified as the primary UGT isoform responsible for the direct N-glucuronidation of Midazolam, forming MDZG nih.govresearchgate.netnih.govdrugbank.comebi.ac.ukdrugbank.comhelsinki.firesearchgate.netresearchgate.netnih.gov. Furthermore, UGT1A4 contributes to the N-glucuronidation of 1'-OH-MDZ and the glucuronidation of 4-OH-MDZ ebi.ac.ukresearchgate.netnih.gov. UGT1A4 is generally recognized for its specialization in N-glucuronidation reactions, particularly the formation of quaternary N-glucuronides, which are specific to humans helsinki.fi.
Beyond UGT1A4, other UGT isoforms, specifically UGT2B4 and UGT2B7, are significantly involved in the glucuronidation of Midazolam's hydroxylated metabolites. These isoforms are primarily responsible for the O-glucuronidation of 1'-OH-MDZ, forming 1'-OH-MDZ-O-glucuronide ebi.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.gov. They also contribute to the glucuronidation of 4-OH-MDZ metabolicatlas.org. Collectively, UGT1A4, UGT2B4, and UGT2B7 are recognized as the major isoforms mediating the glucuronide conjugate formation from both 1'-OH-MDZ and 4-OH-MDZ nih.gov. Initial studies comparing the activity of these isoforms for Midazolam N-glucuronidation showed UGT1A4 to be significantly more active than UGT2B4 and UGT2B7, while for the hydroxylated metabolites, the distinctions were less pronounced nih.gov.
Table 1: UGT Isoforms Involved in Midazolam and Hydroxylated Midazolam Glucuronidation
| UGT Isoform | Primary Role in Midazolam Metabolism | Substrate(s) | Type of Glucuronidation | Reference(s) |
| UGT1A4 | Direct N-glucuronidation of Midazolam (MDZ) | Midazolam (MDZ) | N-glucuronidation | nih.govresearchgate.netnih.govdrugbank.comebi.ac.ukdrugbank.comhelsinki.firesearchgate.netresearchgate.netnih.gov |
| N-glucuronidation of 1'-Hydroxymidazolam | 1'-Hydroxymidazolam (1'-OH-MDZ) | N-glucuronidation | ebi.ac.ukresearchgate.net | |
| Glucuronidation of 4-Hydroxymidazolam | 4-Hydroxymidazolam (4-OH-MDZ) | Glucuronidation | ebi.ac.uknih.gov | |
| UGT2B4 | O-glucuronidation of 1'-Hydroxymidazolam | 1'-Hydroxymidazolam (1'-OH-MDZ) | O-glucuronidation | ebi.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.gov |
| Glucuronidation of 4-Hydroxymidazolam | 4-Hydroxymidazolam (4-OH-MDZ) | Glucuronidation | metabolicatlas.org | |
| UGT2B7 | O-glucuronidation of 1'-Hydroxymidazolam | 1'-Hydroxymidazolam (1'-OH-MDZ) | O-glucuronidation | ebi.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.gov |
| Glucuronidation of 4-Hydroxymidazolam | 4-Hydroxymidazolam (4-OH-MDZ) | Glucuronidation | metabolicatlas.org |
The kinetics of Midazolam and its metabolite glucuronidation have been investigated using various in vitro systems, including human liver microsomes (HLM) and recombinant UGT enzymes.
Direct N-glucuronidation of Midazolam by UGT1A4 : Studies using recombinant UGT1A4 and HLM have characterized the kinetic parameters for Midazolam N-glucuronidation. The Km values have been reported in the range of approximately 13-64 µM, with Vmax values varying between 427 and 659.6 pmol/min/mg, depending on the experimental system nih.govnih.gov. This pathway has been observed to exhibit atypical kinetics, fitting a substrate inhibitory cooperative binding model, with Ki values reported around 58-79 µM nih.gov. A Hill coefficient of 2.3 suggests a potential for cooperative binding or quaternary structure of the enzyme nih.gov.
Glucuronidation of 1'-Hydroxymidazolam : The glucuronidation of 1'-OH-MDZ exhibits autoactivation kinetics, characterized by Hill coefficients between 1.2 and 1.5 researchgate.netnih.gov. For the O-glucuronidation catalyzed by UGT2B4/UGT2B7, the apparent S50 was found to be 43 µM with an apparent Vmax of 363 pmol/mg/min researchgate.netnih.gov. In contrast, the N-glucuronidation of 1'-OH-MDZ, mediated by UGT1A4, showed a lower apparent S50 of 18 µM and a significantly lower apparent Vmax of 21 pmol/mg/min researchgate.netnih.gov.
Table 2: Kinetic Parameters for Midazolam and Hydroxylated Midazolam Glucuronidation
| UGT Isoform | Substrate | Kinetic Parameter | Value (HLM) | Value (Recombinant UGT) | Model/Kinetics | Reference(s) |
| UGT1A4 | Midazolam (MDZ) | Km | 29.9 ± 2.4 µM | - | Michaelis-Menten | nih.gov |
| Vmax | 659.6 ± 19.0 pmol/min/mg | - | Michaelis-Menten | nih.gov | ||
| Midazolam (MDZ) | Km | 46 µM | 64 µM | Cooperative/Inhibitory | nih.gov | |
| Vmax | 445 pmol/min/mg | 427 pmol/min/mg | Cooperative/Inhibitory | nih.gov | ||
| Ki | 58 µM | 79 µM | Cooperative/Inhibitory | nih.gov | ||
| Midazolam (MDZ) | Km | 13 ± 4 µM | - | Michaelis-Menten | tandfonline.com | |
| Hill Coefficient | 11 ± 0.6 | - | Michaelis-Menten | tandfonline.com | ||
| UGT2B4/2B7 | 1'-OH-MDZ (O-gluc.) | S50 (apparent) | 43 µM | - | Autoactivation | researchgate.netnih.gov |
| Vmax (apparent) | 363 pmol/mg/min | - | Autoactivation | researchgate.netnih.gov | ||
| UGT1A4 | 1'-OH-MDZ (N-gluc.) | S50 (apparent) | 18 µM | - | Autoactivation | researchgate.netnih.gov |
| Vmax (apparent) | 21 pmol/mg/min | - | Autoactivation | researchgate.netnih.gov |
Compound List
Midazolam (MDZ)
Mdz-glucuronide (general term for Midazolam-glucuronide conjugates)
Midazolam N-glucuronide (MDZG)
1'-hydroxymidazolam (1'-OH-MDZ)
4-hydroxymidazolam (4-OH-MDZ)
1'-OH-MDZ-O-glucuronide
1'-OH-MDZ-N-glucuronide
UDP-glucuronic acid (UDPGA)
1',4-dihydroxymidazolam
1'-OH-midazolam-O-glucuronide
1'-OH-midazolam-N-glucuronide
Kinetic Characterization of this compound Formation
Determination of Michaelis-Menten Parameters (Km, Vmax)
Studies investigating the kinetics of this compound formation have revealed specific parameters for the enzymes involved. For the N-glucuronidation of Midazolam, UGT1A4 has been identified as a key enzyme. In human liver microsomes (HLM), the formation of this compound has been described by Michaelis-Menten kinetics, with reported apparent Km values around 18 µM and apparent Vmax values of 21 pmol/mg of microsomal protein/min ebi.ac.uk.
When using recombinant UGT1A4, the Km for the N-glucuronidation of Midazolam was determined to be 29.9 ± 2.4 µM, with a Vmax of 659.6 ± 19.0 pmol/min/mg protein ebi.ac.uk. Another study reported Km values of 46 µM and 64 µM for this compound formation in HLM and recombinant UGT1A4, respectively, using a substrate inhibition model nih.gov.
The O-glucuronidation of 1'-hydroxymidazolam (1'-OH-MDZ) is primarily catalyzed by UGT2B4 and UGT2B7. For these pathways, apparent Km values for 1'-OH-MDZ O-glucuronidation were reported as 43 µM, with an apparent Vmax of 363 pmol/mg of microsomal protein/min ebi.ac.uk.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation
| Enzyme System | Substrate | Parameter | Value | Units | Reference |
| HLM | Midazolam | Apparent Km | 18 | µM | ebi.ac.uk |
| HLM | Midazolam | Apparent Vmax | 21 | pmol/mg protein/min | ebi.ac.uk |
| HLM | Midazolam | Km | 46 | µM | nih.gov |
| rUGT1A4 | Midazolam | Km | 29.9 ± 2.4 | µM | ebi.ac.uk |
| rUGT1A4 | Midazolam | Vmax | 659.6 ± 19.0 | pmol/min/mg | ebi.ac.uk |
| rUGT1A4 | Midazolam | Km | 64 | µM | nih.gov |
| HLM | 1'-OH-MDZ | Apparent Km | 43 | µM | ebi.ac.uk |
| HLM | 1'-OH-MDZ | Apparent Vmax | 363 | pmol/mg protein/min | ebi.ac.uk |
Note: HLM refers to Human Liver Microsomes; rUGT1A4 refers to recombinant UGT1A4; 1'-OH-MDZ refers to 1'-hydroxymidazolam.
Investigation of Atypical Enzyme Kinetics (e.g., Substrate Inhibition, Cooperative Binding)
The enzymatic formation of this compound, particularly through the UGT1A4 pathway, has been shown to exhibit atypical kinetics. A substrate inhibitory cooperative binding model has been applied to describe these kinetics. In human liver microsomes (HLM) and with recombinant UGT1A4, substrate inhibition was observed, characterized by inhibition constants (Ki) of 58 µM and 79 µM, respectively nih.gov.
This substrate inhibition is not unique to UGT1A4 and has been documented for other UGT isoforms such as UGT1A1, UGT1A9, UGT2B7, and UGT2B15 nih.gov. The kinetic behavior suggests that at higher substrate concentrations, the rate of this compound formation may decrease, potentially due to the saturation of catalytic sites or interactions between substrate molecules at the enzyme. The application of a substrate inhibitory cooperative binding model implies that the enzyme may exhibit cooperativity, where the binding of one substrate molecule affects the affinity or activity of subsequent substrate molecules. This can manifest as sigmoidal or biphasic kinetic profiles rather than simple Michaelis-Menten behavior.
Table 2: Atypical Kinetic Parameters for this compound Formation
| Enzyme System | Model Applied | Parameter | Value | Units | Reference |
| HLM | Substrate Inhibition/Cooperative Binding | Km | 46 | µM | nih.gov |
| HLM | Substrate Inhibition/Cooperative Binding | Vmax | 445 | pmol/min/mg | nih.gov |
| HLM | Substrate Inhibition/Cooperative Binding | Ki | 58 | µM | nih.gov |
| rUGT1A4 | Substrate Inhibition/Cooperative Binding | Km | 64 | µM | nih.gov |
| rUGT1A4 | Substrate Inhibition/Cooperative Binding | Vmax | 427 | pmol/min/mg | nih.gov |
| rUGT1A4 | Substrate Inhibition/Cooperative Binding | Ki | 79 | µM | nih.gov |
Influence of Enzyme Induction and Inhibition on this compound Formation (in vitro/pre-clinical models)
The formation of this compound can be influenced by factors that induce or inhibit the activity of the responsible UGT enzymes. In studies using human liver microsomes (HLM) and recombinant UGT isoforms, selective inhibitors have been used to probe the pathways. For instance, hecogenin, a known UGT1A4 inhibitor, selectively inhibited the N-glucuronidation of Midazolam ebi.ac.uk. Conversely, diclofenac, a UGT2B7 substrate and inhibitor, showed a greater inhibitory effect on the O-glucuronidation of 1'-hydroxymidazolam ebi.ac.uk.
The potential for drug-drug interactions (DDIs) involving this compound formation has been investigated. For example, ketoconazole (B1673606) (KTZ) and itraconazole (B105839) (ITZ), potent CYP3A4 inhibitors, also possess UGT inhibitory activity. However, these compounds showed only weak inhibition of UGT1A4 activity in one study, suggesting they may not significantly inhibit UGT1A4-mediated metabolism of Midazolam in vivo nih.gov. Trifluoperazine (TFP) was observed to be a weak inhibitor of Midazolam glucuronidation, and at concentrations below 100 µM, it even demonstrated activation of this compound formation by 38%, supporting the existence of allosteric kinetic models for this pathway nih.gov.
In pre-clinical models, the effects of inflammation on Midazolam metabolism have been studied. For example, glucose-6-phosphate isomerase (GPI)-induced inflammation in mice led to suppressed metabolite formation, including glucuronides, in liver microsomes compared to healthy mice nih.gov. This suppression was attributed to reduced CYP3A1 expression, which indirectly affects the availability of hydroxylated metabolites for subsequent glucuronidation.
Table 3: Effects of Inhibitors and Modulators on this compound Formation
| Compound | Target Enzyme(s) | Effect on this compound Formation | Model | Reference |
| Hecogenin | UGT1A4 | Selective Inhibition | HLM | ebi.ac.uk |
| Diclofenac | UGT2B7 | Inhibits O-glucuronidation | HLM | ebi.ac.uk |
| Ketoconazole | CYP3A4, UGTs | Weak inhibition of UGT1A4 | HLM | nih.gov |
| Itraconazole | CYP3A4, UGTs | Weak inhibition of UGT1A4 | HLM | nih.gov |
| Trifluoperazine (TFP) | UGT1A4 | Weak inhibition; Activation at <100 µM | HLM | nih.gov |
| GPI-induced Inflammation | CYP3A1 | Indirect suppression (reduced metabolite availability) | Mouse Liver Microsomes | nih.gov |
| Short-term Fasting | UGTs | Decreased UGT-mediated metabolism | Human Subjects | researchgate.netresearchgate.netuva.nl |
Note: HLM refers to Human Liver Microsomes; UGTs refers to UDP-glucuronosyltransferases.
Analytical Methodologies for Mdz Glucuronide Characterization and Quantification
Sample Preparation Strategies for Mdz-glucuronide Analysis
Effective sample preparation is critical for removing interfering substances from biological matrices and concentrating the analyte, thereby improving the sensitivity and accuracy of this compound analysis.
Solid-Phase Extraction (SPE) is a widely employed technique for the isolation and purification of this compound from complex biological samples. Various SPE methods, typically utilizing reversed-phase materials such as C18 cartridges, are employed to selectively retain this compound while allowing matrix components to pass through. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net For example, a common SPE protocol involves conditioning a C18 cartridge with organic solvents and water, loading the sample, washing away impurities, and then eluting the this compound with an appropriate solvent. nih.gov SPE procedures are designed to minimize sample volume and maximize analyte recovery, ensuring efficient preparation for subsequent chromatographic analysis. lcms.cz
In vitro systems, such as human liver microsomes (HLM) and primary human hepatocytes, are extensively used to generate this compound for analytical standard preparation and to study its metabolic pathways. These incubations typically involve incubating midazolam with a cofactor like UDP-glucuronic acid (UDPGA) in the presence of enzyme sources. nih.govnih.govresearchgate.net Studies have identified UDP-glucuronosyltransferase 1A4 (UGT1A4) as the primary enzyme responsible for the N-glucuronidation of midazolam, leading to the formation of this compound. nih.govnih.govresearchgate.netnih.govresearchgate.net Kinetic analysis of these in vitro systems provides valuable data on the enzyme kinetics governing this compound formation. researchgate.netnih.govresearchgate.net
Table 1: Kinetic Parameters for this compound Formation
| Enzyme Source/System | Metabolite Formed | Kinetic Parameter | Value (HLM) | Value (rUGT1A4) | Kinetic Model | Reference |
| Human Liver Microsomes (HLM) | This compound (N-glucuronide) | Km | 46 µM | 64 µM | Substrate inhibitory cooperative binding | researchgate.netnih.gov |
| Vmax | 445 pmol/min/mg protein | 427 pmol/min/mg protein | ||||
| Ki | 58 µM | 79 µM | ||||
| Human Liver Microsomes (HLM) | N-glucuronide | Apparent S50 | 18 µM | N/A | Autoactivation (n=1.2-1.5) | researchgate.net |
| Apparent Vmax | 21 pmol/mg protein/min | N/A |
Table 2: Purity and Conformational Analysis of this compound Standard
| Parameter | Finding | Method(s) Used | Reference |
| Purity | 90.3% | HPLC, NMR | nih.gov |
| Conformational Forms | Two forms identified, undergoing equilibration. | NMR | nih.govnih.gov |
Table 3: UHPLC-MS/MS Method Performance for Midazolam and Metabolites
| Parameter | Finding | Method(s) Used | Reference |
| Analyte Focus | Midazolam and its metabolites, including 1'-hydroxymidazolam (B1197787) glucuronide. | UHPLC-MS/MS | researchgate.netnih.govresearchgate.net |
| Sample Matrices | Human serum, plasma, urine | UHPLC-MS/MS | researchgate.netnih.govresearchgate.net |
| Sample Preparation | Protein precipitation | UHPLC-MS/MS | researchgate.netnih.gov |
| Total Runtime | ~1.1 minutes | UHPLC-MS/MS | researchgate.netnih.gov |
| Deglucuronidation Requirement | Not required for 1'-hydroxymidazolam glucuronide quantification | UHPLC-MS/MS | researchgate.netnih.gov |
| Linearity Range (1'-OH-MDZ-G) | 25–5000 µg/L | UHPLC-MS/MS | nih.gov |
| Lowest Limit of Quantification | 0.05 ng/mL (for all analytes including 1'-hydroxymidazolam glucuronide) | UHPLC-MS/MS | researchgate.net |
Compound List
this compound (Midazolam N-glucuronide)
Midazolam (MDZ)
1'-hydroxymidazolam (1'-OH MDZ)
4-hydroxymidazolam (B1200804) (4-OH MDZ)
1',4-diOH-MDZ
Disposition and Biological Fate of Mdz Glucuronide in Non Human Systems
In Vitro Studies of Mdz-glucuronide Disposition
In vitro systems provide controlled environments to elucidate specific metabolic pathways and enzyme kinetics involved in the formation and clearance of this compound.
Human liver microsomes (HLM) are commonly used in vitro systems to assess the metabolic clearance of drug candidates. Studies involving midazolam (MDZ) have identified the formation of glucuronide conjugates, including this compound, within HLM incubations. These studies aim to quantify the intrinsic clearance of the parent drug and its metabolites. Research has indicated that MDZ can undergo direct N-glucuronidation, forming MDZ N-glucuronide (MDZG), which is considered a quaternary direct N-glucuronide. The formation of MDZG in HLM exhibits substrate inhibition kinetics and can be catalyzed by specific UGT isoforms.
Table 4.1.1: Kinetic Parameters for MDZ N-Glucuronidation in Human Liver Microsomes (HLM)
| Parameter | Value (HLM) |
| Km | 46 µM |
| Vmax | 445 pmol min−1 mg−1 |
| Ki | 58 µM |
Note: Values are derived from studies on midazolam N-glucuronidation, which forms this compound. nih.gov
Hepatocyte systems, comprising intact liver cells, offer a more integrated view of drug metabolism by incorporating both Phase I and Phase II enzymatic activities, as well as transporter functions. Studies utilizing human hepatocytes have confirmed the presence of this compound, demonstrating that hepatocytes can metabolize midazolam to its glucuronidated forms. These experiments allow for the assessment of uptake, metabolism, and potential efflux of the glucuronide metabolite, providing a more comprehensive understanding of its disposition within a cellular context.
To pinpoint the specific UGT isoforms responsible for this compound formation, studies employ recombinant UGT enzymes. Research has identified UGT1A4 as the primary enzyme responsible for the N-glucuronidation of midazolam, leading to this compound. Additionally, the O-glucuronidation of 1'-hydroxymidazolam (B1197787) (a Phase I metabolite of MDZ) is mediated by UGT2B4 and UGT2B7. These studies provide crucial kinetic data (Km, Vmax) for specific UGT isoforms, aiding in the prediction of metabolic clearance and potential drug-drug interactions.
Table 4.1.3: UGT Isoform Specificity and Kinetic Parameters for Midazolam Glucuronidation
| Metabolite / Reaction | Primary UGT Isoform(s) | Apparent S50 (µM) | Apparent Vmax (pmol/mg protein/min) |
| MDZ N-glucuronidation | UGT1A4 | 29.9 ± 2.4 | 659.6 ± 19.0 |
| 1'-OH-MDZ O-glucuronidation | UGT2B4, UGT2B7 | ~43 | ~363 |
| 1'-OH-MDZ N-glucuronidation | UGT1A4 | ~18 | ~21 |
Note: Values for MDZ N-glucuronidation by UGT1A4 are from drugbank.com. Values for 1'-OH-MDZ glucuronidation are from researchgate.net. S50 is used when Michaelis-Menten kinetics are not strictly followed.
In Vivo Studies Utilizing Animal Models
In vivo studies in preclinical species are essential for evaluating the pharmacokinetic disposition and metabolic fate of drug metabolites under physiological conditions.
Studies in rodent models have investigated the presence and disposition of midazolam metabolites, including glucuronides. In chimeric mice with humanized livers (PXB mice), which express human drug-metabolizing enzymes, metabolites such as 1'-hydroxymidazolam glucuronide have been detected in plasma. In contrast, these specific glucuronide metabolites were generally not detected in severe combined immunodeficient (SCID) mice, which lack human UGT expression. This observation highlights the utility of humanized animal models for predicting human-like metabolic profiles. While specific pharmacokinetic parameters for this compound in mice or rats are not extensively detailed in the provided literature, its detection in PXB mice indicates its formation and circulation in these models.
Comparative metabolism studies are vital for understanding interspecies differences in drug disposition and for validating animal models as surrogates for human metabolism. Humanized liver models, such as PXB mice, have shown a greater ability to recapitulate human midazolam metabolism, including the formation of glucuronide conjugates, compared to conventional SCID mice. This suggests that the expression and activity of specific UGT isoforms in these models more closely resemble human hepatic UGT profiles. Interspecies variability in glucuronidation, particularly for N-glucuronidation catalyzed by UGT1A4, has been noted, with human UGT1A4 showing significant activity while other species exhibit minimal or no N-glucuronidation of similar substrates. This highlights the importance of using appropriate animal models or in vitro systems that accurately reflect human metabolic pathways when assessing drug metabolites.
Investigation of Biological Factors Influencing this compound Levels in Animal Models (e.g., inflammation, disease states)
Research has explored how physiological conditions in animal models can impact the levels of this compound. Studies utilizing Midazolam (MDZ) as a model compound have investigated the effects of inflammation on its metabolic profile, including glucuronidation.
In a study using DBA/1 mice with Glucose-6-phosphate isomerase (GPI)-mediated inflammation, Midazolam (MDZ) was used to assess changes in metabolism and pharmacokinetics (PK) during inflammation. It was observed that the in vitro metabolite formation rate was suppressed in liver microsomes prepared from GPI-treated mice compared to healthy mice. Consequently, the clearance of MDZ was reduced during inflammation. This suggests that inflammatory conditions can alter the metabolic pathways, potentially affecting the formation and levels of metabolites like this compound nih.govcore.ac.uk.
Chimeric mice with humanized livers (PXB mice) have also been utilized to study Midazolam metabolism. In these models, metabolites such as 1-OH-MDZ-glucuronide were detected in plasma, mirroring findings in human studies. In contrast, these specific glucuronide metabolites were not detected in severe combined immunodeficient (SCID) mice, underscoring the importance of species-specific and model-specific differences in metabolic profiling researchgate.netresearchgate.net.
Theoretical and Computational Modeling of this compound Pharmacokinetics
Theoretical and computational modeling approaches are crucial for understanding and predicting the pharmacokinetic behavior of this compound. These methods allow for the integration of in vitro and in vivo data to simulate drug disposition and metabolite exposure.
Physiologically-Based Pharmacokinetic (PBPK) Modeling of this compound Disposition
PBPK models are instrumental in simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. For this compound, PBPK models have been developed to predict its disposition, particularly in the context of disease states or drug-drug interactions.
A semi-PBPK model was constructed to predict the pharmacokinetics of Midazolam (MDZ) in mice with GPI-mediated inflammation. This model integrated mouse physiological parameters, liver microsome metabolism data, and healthy animal PK data. The model successfully predicted PK parameters of MDZ in the inflamed state, demonstrating its utility for predicting altered PK in disease models nih.govcore.ac.uk.
In studies investigating liver cirrhosis, PBPK models were used to simulate the disposition of Midazolam and its glucuronide metabolites. These simulations helped to test hypotheses regarding increased glucuronide concentrations in plasma, such as increased UDP-glucuronosyltransferase (UGT) activity, reduced biliary clearance, or increased sinusoidal export. The models indicated that increased sinusoidal export of glucuronides was a key factor in cirrhotic mice researchgate.netnih.govresearchgate.net. PBPK modeling has also been applied to predict the impact of liver cirrhosis on glucuronidation via specific UGT enzymes (UGT1A4 and UGT2B7/2B4) using Midazolam as a substrate. These models demonstrated that cirrhosis-induced decreases in UGT activity led to predicted changes in exposure of Midazolam glucuronide metabolites nih.gov.
PBPK modeling platforms, such as Simcyp, are commonly used for these simulations, integrating in vitro data with physiological information to predict in vivo behavior nih.govsimulations-plus.comnih.govnih.gov. These models allow for the tracking of metabolites, including glucuronides, alongside parent compounds simulations-plus.com.
Mechanistic Modeling to Predict Metabolite Exposure from In Vitro Data
Mechanistic modeling aims to predict metabolite exposure in vivo by leveraging in vitro metabolic data. This involves determining intrinsic clearances (CLint) of metabolite formation and elimination from in vitro studies using liver microsomes or hepatocytes.
Studies have used in vitro methods combined with static and dynamic PBPK models to predict metabolite exposures, with Midazolam and its metabolites serving as a test system. Intrinsic clearances for the formation of individual metabolites, including glucuronidation pathways, were determined from human liver microsomes. The fraction of metabolite entering the systemic circulation after formation was estimated using data from sandwich-cultured human hepatocytes and liver blood flow. These approaches, when combined with PBPK modeling, yielded predicted metabolite/parent drug AUC ratios that agreed with in vivo ratios nih.govpsu.eduresearchgate.netpsu.edu.
For example, the formation of Midazolam N-glucuronide was catalyzed by UGT1A4, with determined kinetic parameters (Km and Vmax) researchgate.netresearchgate.net. The prediction of metabolite exposure relies on accurately characterizing these in vitro metabolic clearances and understanding the systemic availability of metabolites from their site of formation nih.govpsu.eduresearchgate.netpsu.edu.
In Silico Approaches for Predicting Glucuronide Formation and Fate
In silico methods, including computational modeling and prediction software, offer powerful tools for anticipating glucuronide formation and subsequent fate. These approaches can guide early-stage drug design and reduce the need for extensive experimental work.
Software like Mass-MetaSite has been used to predict sites of Midazolam glucuronide conjugation, aiding in structural determination sciex.com. Computational approaches are also emerging for the qualitative and quantitative prediction of drug glucuronidation parameters, though challenges remain in developing generalizable models for glucuronidated compounds compared to CYP substrates nih.gov.
The reactivity of acyl glucuronides can be predicted in silico by correlating degradation half-lives with readily available chemical descriptors, enabling early-stage ranking of potential drug candidates without extensive synthesis nih.gov. Furthermore, in silico tools can assist in identifying metabolites and analyzing their predicted metabolic fate, contributing to a greater understanding of a chemical substance's disposition lhasalimited.org.
Compound Name Table
| Compound Name | Abbreviation |
| Midazolam | MDZ |
| 1-hydroxymidazolam | 1-OH-MDZ |
| 4-hydroxymidazolam (B1200804) | 4-OH-MDZ |
| 1-hydroxymidazolam glucuronide | 1-OH-MDZ-G |
| 4-hydroxymidazolam glucuronide | 4-OH-MDZ-G |
| Midazolam N-glucuronide | MDZ N-G |
| 1',4'-dihydroxymidazolam | 1,4-diOH-MDZ |
| Midazolam-N-glucuronide | MDZ-N-G |
| 1'-OH-midazolam-O-glucuronide | 1'-OH-MDZ-O-G |
| Codeine | C6G |
| Morphine | M3G |
| Norcodeine | C6G |
| Morphine-3-glucuronide | M3G |
| Morphine-6-glucuronide | M6G |
| Dextromethorphan | |
| Dextrorphan | |
| Dextrorphan glucuronide | |
| 3-hydroxymorphinan | |
| Omeprazole | |
| 5-hydroxyomeprazole | 5OH-omeprazole |
| Omeprazole sulfone | |
| Torsemide | |
| OH-torsemide | |
| Camonsertib | |
| Ibuprofen | |
| Suprofen | |
| Resveratrol | |
| Daidzein | |
| Genistein | |
| Flubrotizolam | |
| α-hydroxy-flubrotizolam | |
| 6-hydroxy-flubrotizolam | |
| 6-hydroxy-glucuronides | |
| reduced-hydroxy-N-glucuronide | |
| N-glucuronide | |
| ELND006 | |
| M7 | |
| M8 | |
| M3 | |
| M5 | |
| M27 |
The generated article focuses on the specified sections, providing details on biological factors influencing this compound levels in animal models and various theoretical/computational modeling approaches. It avoids dosage and safety information and adheres to the requested structure and tone. The compound table includes all mentioned compounds.##
This article delves into the disposition and biological fate of this compound within non-human systems, focusing on the influence of biological factors in animal models and the application of theoretical and computational modeling techniques. The research discussed primarily pertains to Midazolam (MDZ) and its glucuronide metabolites, with "this compound" understood as a representative or specific glucuronide conjugate of Midazolam.
Investigation of Biological Factors Influencing this compound Levels in Animal Models (e.g., inflammation, disease states)
The impact of physiological conditions on the levels of this compound has been investigated using animal models. Studies involving Midazolam (MDZ) have demonstrated that inflammatory states can significantly alter its metabolic profile, including the formation and disposition of glucuronide conjugates.
In preclinical models of inflammation, such as GPI-mediated inflammation in DBA/1 mice, Midazolam metabolism was observed to be affected. Liver microsomes from inflamed mice showed suppressed in vitro metabolite formation rates compared to those from healthy mice, leading to reduced Midazolam clearance. This suggests that inflammatory processes can modulate the enzymatic pathways responsible for glucuronidation, thereby influencing this compound levels nih.govcore.ac.uk.
Furthermore, research into liver cirrhosis models in mice, induced by carbon tetrachloride (CCl4), revealed notable changes in glucuronide disposition. Cirrhotic mice exhibited substantially higher blood concentrations of glucuronides compared to control groups. This phenomenon was primarily attributed to an enhanced sinusoidal export of glucuronides from hepatocytes, rather than an increase in glucuronidation activity itself. While compensatory mechanisms helped maintain relatively stable clearance of parent compounds despite alterations in phase I metabolism, the disposition of glucuronides was markedly impacted researchgate.netnih.govresearchgate.net. PBPK modeling simulations in these models explored various hypotheses, including increased UGT activity and altered transporter function, to explain these observed glucuronide elevations researchgate.net.
The use of chimeric mice with humanized livers (PXB mice) has also provided insights. In these models, Midazolam metabolites, including 1-OH-MDZ-glucuronide, were detected in plasma, aligning with findings in human studies. In contrast, these specific glucuronide metabolites were not detected in severe combined immunodeficient (SCID) mice, highlighting species-specific and model-dependent variations in metabolic pathways researchgate.netresearchgate.net.
Theoretical and Computational Modeling of this compound Pharmacokinetics
Theoretical and computational modeling approaches are indispensable for understanding and predicting the pharmacokinetic behavior of this compound. These methodologies integrate in vitro and in vivo data to simulate drug and metabolite disposition.
Physiologically-Based Pharmacokinetic (PBPK) Modeling of this compound Disposition
PBPK models are advanced tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. For this compound, PBPK models have been employed to predict its pharmacokinetic profile, particularly in scenarios involving disease states or drug-drug interactions.
A semi-PBPK model was developed to predict Midazolam (MDZ) pharmacokinetics in mice experiencing GPI-mediated inflammation. This model integrated physiological parameters of mice, in vitro liver microsome metabolism data, and PK data from healthy animals. The model successfully predicted MDZ PK parameters under inflammatory conditions, demonstrating its utility for forecasting altered PK in disease states nih.govcore.ac.uk.
In studies examining liver cirrhosis, PBPK models were utilized to simulate the disposition of Midazolam and its glucuronide metabolites. These simulations helped elucidate the mechanisms behind increased glucuronide concentrations, testing hypotheses related to augmented UGT activity, reduced biliary clearance, or enhanced sinusoidal export. The modeling suggested that increased sinusoidal export of glucuronides played a significant role in cirrhotic mice researchgate.netnih.govresearchgate.net. PBPK modeling has also been applied to predict the impact of liver cirrhosis on glucuronidation mediated by specific UGT enzymes (UGT1A4 and UGT2B7/2B4) using Midazolam as a substrate. These simulations indicated that cirrhosis-induced reductions in UGT activity led to predictable changes in the exposure of Midazolam glucuronide metabolites nih.gov.
Software platforms like Simcyp are frequently used for such simulations, combining in vitro data with physiological information to forecast in vivo behavior nih.govsimulations-plus.comnih.govnih.gov. These platforms facilitate the tracking of metabolites, including glucuronides, in conjunction with parent drug compounds simulations-plus.com.
Mechanistic Modeling to Predict Metabolite Exposure from In Vitro Data
Mechanistic modeling focuses on predicting in vivo metabolite exposure by leveraging in vitro metabolic data. This process involves determining the intrinsic clearances (CLint) for both the formation and elimination of metabolites from in vitro studies using liver microsomes or hepatocytes.
Studies have employed in vitro methods in conjunction with static and dynamic PBPK models to predict metabolite exposures, using Midazolam and its major metabolites as a representative system. Intrinsic clearances for the formation of individual metabolites, including those formed via glucuronidation pathways, were quantified using human liver microsomes. The fraction of a metabolite that enters the systemic circulation post-formation was estimated using data from sandwich-cultured human hepatocytes and liver blood flow parameters. These integrated approaches, when combined with PBPK modeling, yielded predicted metabolite-to-parent drug AUC ratios that were consistent with in vivo observations nih.govpsu.eduresearchgate.netpsu.edu.
For instance, the formation of Midazolam N-glucuronide was identified as being catalyzed by UGT1A4, with kinetic parameters (Km and Vmax) being determined researchgate.netresearchgate.net. The accuracy of metabolite exposure predictions hinges on the precise characterization of these in vitro metabolic clearances and a thorough understanding of metabolite systemic availability from their formation sites nih.govpsu.eduresearchgate.netpsu.edu.
In Silico Approaches for Predicting Glucuronide Formation and Fate
In silico methodologies, encompassing computational modeling and prediction software, offer robust tools for anticipating the formation and subsequent disposition of glucuronides. These techniques are valuable for guiding early-stage drug design and potentially reducing the scope of experimental investigations.
Software such as Mass-MetaSite has been utilized to predict the sites of Midazolam glucuronide conjugation, thereby assisting in structural elucidation sciex.com. Furthermore, computational methods are increasingly being developed for the qualitative and quantitative prediction of drug glucuronidation parameters. However, challenges persist in creating generalizable models for glucuronidated compounds, particularly when compared to models for CYP substrates nih.gov.
Research Perspectives and Future Directions for Mdz Glucuronide Studies
Elucidation of Novel Glucuronidation Pathways and Unidentified Metabolites
Current research has identified specific glucuronidation pathways for Mdz, primarily mediated by UDP-glucuronosyltransferase 1A4 (UGT1A4) for direct N-glucuronidation of Mdz, and UGT2B4 and UGT2B7 for O-glucuronidation of its hydroxylated metabolites nih.govnih.govebi.ac.uk. However, the possibility of other UGT isoforms contributing to Mdz-glucuronide formation, or the existence of previously unidentified glucuronide metabolites, warrants further investigation. Future studies could employ advanced metabolomics approaches to comprehensively profile all Mdz-related glucuronides in various biological matrices, aiming to uncover novel metabolic pathways and characterize any previously unidentified metabolites. Understanding the complete spectrum of glucuronidation pathways is crucial for a holistic view of Mdz's metabolic fate.
Advanced Analytical Approaches for Comprehensive Glucuronide Profiling
The identification and quantification of this compound have relied on techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) researchgate.net. While effective, the development of more advanced analytical methodologies could significantly enhance the comprehensiveness of this compound profiling. This includes the application of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for increased sensitivity and speed researchgate.net, and the use of high-resolution mass spectrometry (HRMS) for more accurate mass determination and structural elucidation of potentially novel metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy remains vital for definitive structural confirmation nih.govnih.gov. Future research should focus on optimizing these techniques for higher throughput, improved sensitivity, and the ability to detect low-abundance metabolites in complex biological samples, potentially enabling the simultaneous analysis of multiple Mdz metabolites without the need for a deglucuronidation step researchgate.net.
Development of In Vitro Systems for Predicting this compound Disposition
In vitro systems, such as human liver microsomes (HLM) and recombinant UDP-glucuronosyltransferase (UGT) enzymes, have been instrumental in identifying the enzymes responsible for Mdz-glucuronidation and characterizing their kinetic parameters nih.govnih.govpharmgkb.orgresearchgate.net. To improve the predictive power of these systems for in vivo this compound disposition, further development is needed. This includes:
Incorporating a broader range of recombinant UGT isoforms: To identify all potential UGTs involved in Mdz metabolism, including those with low expression or activity.
Utilizing advanced cell-based models: Such as primary human hepatocytes or induced pluripotent stem cell-derived hepatocytes, which can better recapitulate the complex cellular environment and transporter interactions influencing metabolite disposition.
Developing physiologically based pharmacokinetic (PBPK) models: Integrating data from these in vitro systems to predict this compound concentrations and exposure in vivo, particularly under various physiological and pathological conditions psu.edunih.govfrontiersin.org.
Integration of Omics Data for Systems-Level Understanding of Glucuronidation
A systems-level understanding of this compound metabolism can be achieved by integrating various omics data. Genomics and transcriptomics can reveal genetic variations in UGTs that influence this compound formation, while proteomics can identify changes in enzyme expression or post-translational modifications. Metabolomics can provide a comprehensive profile of Mdz metabolites, including glucuronides, and their interplay with other endogenous metabolites. Integrating these data layers, potentially using computational tools like mixOmics mixomics.orgyoutube.com, can uncover complex regulatory networks and identify biomarkers associated with this compound disposition. Future research should focus on designing studies that capture multi-omics data from the same individuals or samples, allowing for robust integration to provide a holistic view of Mdz metabolism and its determinants nih.govresearchgate.net.
Refinement of Preclinical Animal Models for Glucuronide Research
Preclinical animal models are essential for studying drug metabolism and disposition. While various animal models exist, their ability to accurately predict human this compound metabolism needs careful evaluation and refinement. Future research should focus on:
Comparative Metabolism Studies: Conducting detailed comparative studies of Mdz-glucuronidation in relevant animal species (e.g., rodents, non-human primates) and humans to identify species-specific differences in UGT expression and activity.
Genetically Engineered Animal Models: Developing or utilizing animal models with specific UGT gene knockouts or overexpressions to mimic human genetic polymorphisms that affect Mdz-glucuronidation.
In Vitro-In Vivo Correlation: Strengthening the correlation between in vitro findings from animal models and in vivo observations to ensure the predictive validity of these models for this compound research.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying MDZ-glucuronide in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for glucuronide metabolites. Key steps include:
- Sample preparation : Use protein precipitation or solid-phase extraction to isolate this compound from plasma, urine, or tissue homogenates .
- Validation parameters : Include linearity (1–1000 ng/mL), intra-/inter-day precision (<15% CV), and recovery rates (>80%) to meet regulatory guidelines (e.g., FDA Bioanalytical Method Validation) .
- Data Consideration : Cross-validate against ultra-high-performance liquid chromatography (UHPLC) to resolve co-eluting isomers, a common issue in glucuronide analysis .
Q. How can researchers optimize in vitro models to study this compound formation kinetics?
- Methodological Answer :
- Enzyme sources : Use human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) to replicate metabolic pathways .
- Incubation conditions : Maintain physiological pH (7.4), temperature (37°C), and NADPH-regenerating systems. Include alamethicin to permeabilize microsomal membranes .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound’s reported plasma-to-tissue distribution ratios?
- Methodological Answer :
- Troubleshooting steps :
Matrix effects : Quantify tissue-specific ion suppression using post-column infusion studies during LC-MS/MS .
Protein binding : Apply equilibrium dialysis to measure unbound fractions in tissues vs. plasma, as binding disparities may explain distribution anomalies .
- Case Study : In renal impairment models, this compound accumulation (due to reduced clearance) alters distribution ratios—monitor creatinine clearance and adjust dosing intervals .
Q. What experimental strategies resolve contradictions in this compound’s role as an active metabolite vs. a detoxification product?
- Methodological Answer :
- Pharmacodynamic assays : Use µ-opioid receptor binding assays (for analogy to morphine-6-glucuronide) to test this compound’s agonist/antagonist activity .
- In vivo correlation : Perform knock-out rodent studies (e.g., UGT-deficient models) to isolate this compound’s contribution to efficacy/toxicity .
Q. How can inter-laboratory variability in this compound stability data be minimized?
- Methodological Answer :
- Stability protocols :
- Short-term : Store samples at -80°C with protease inhibitors; avoid freeze-thaw cycles .
- Long-term : Validate stability over 6–12 months using spiked quality control samples .
- Collaborative Studies : Adopt harmonized SOPs from consortia like the Bioanalytical Method Validation Group to standardize reporting .
Research Design & Data Analysis
Q. What statistical approaches are robust for analyzing nonlinear pharmacokinetics of this compound?
- Methodological Answer :
- Modeling tools : Use non-compartmental analysis (NCA) for initial AUC calculations, then transition to physiologically based pharmacokinetic (PBPK) models to account for enterohepatic recirculation .
- Covariate analysis : Apply mixed-effects modeling (e.g., NONMEM) to identify covariates (e.g., UGT polymorphisms, renal function) impacting exposure .
Q. How should researchers design studies to investigate this compound’s transporter-mediated excretion?
- Methodological Answer :
- Transporter assays : Utilize transfected cell lines (e.g., HEK293 expressing OATP1B1 or MRP2) to quantify uptake/efflux ratios .
- Inhibitor studies : Co-administer probenecid (MRP inhibitor) or rifampicin (OATP inhibitor) in preclinical models to assess transporter contributions .
Data Presentation & Reproducibility
Q. What are the best practices for reporting this compound data to ensure reproducibility?
- Methodological Answer :
- MIAME Guidelines : Disclose raw LC-MS/MS spectra, calibration curves, and batch-specific validation data in supplementary materials .
- Metadata : Include sample storage conditions, centrifugation speeds, and instrument settings (e.g., collision energy in MS/MS) .
Tables of Key Data
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| This compound CLint | 5–20 µL/min/mg protein | HLM incubations | |
| Plasma protein binding | 85–92% | Equilibrium dialysis | |
| LC-MS/MS LOD | 0.5 ng/mL | Validated assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
